molecular formula C20H36O4 B14497474 Ethyl 2-hydroperoxyoctadeca-9,12-dienoate CAS No. 64882-14-0

Ethyl 2-hydroperoxyoctadeca-9,12-dienoate

Cat. No.: B14497474
CAS No.: 64882-14-0
M. Wt: 340.5 g/mol
InChI Key: PGJKKHMLMWNDJY-UHFFFAOYSA-N
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Description

Ethyl 2-hydroperoxyoctadeca-9,12-dienoate is a chemical compound that belongs to the class of hydroperoxides It is derived from linoleic acid, a polyunsaturated omega-6 fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroperoxyoctadeca-9,12-dienoate can be synthesized through the hydroperoxidation of ethyl linoleate. The reaction typically involves the use of perhydroxyl radicals (HOO’) to initiate lipid peroxidation. The process can be carried out chemically using potassium superoxide (KO2) or enzymatically using xanthine oxidase .

Industrial Production Methods

Industrial production of this compound involves large-scale hydroperoxidation of ethyl linoleate. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled reaction environments to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroperoxyoctadeca-9,12-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the hydroperoxide group to hydroxyl or other functional groups.

    Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Catalysts: Such as transition metal complexes and enzymes.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and other oxygenated derivatives

Scientific Research Applications

Ethyl 2-hydroperoxyoctadeca-9,12-dienoate has several scientific research applications, including:

    Chemistry: It is used as a model compound to study lipid peroxidation and the mechanisms of oxidative stress.

    Biology: It is used to investigate the role of hydroperoxides in cellular signaling and oxidative damage.

    Industry: It is used in the production of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-hydroperoxyoctadeca-9,12-dienoate involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can initiate lipid peroxidation and other oxidative processes. The molecular targets and pathways involved include cellular membranes, enzymes, and signaling molecules .

Comparison with Similar Compounds

Ethyl 2-hydroperoxyoctadeca-9,12-dienoate can be compared with other similar compounds, such as:

Properties

CAS No.

64882-14-0

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

ethyl 2-hydroperoxyoctadeca-9,12-dienoate

InChI

InChI=1S/C20H36O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(24-22)20(21)23-4-2/h8-9,11-12,19,22H,3-7,10,13-18H2,1-2H3

InChI Key

PGJKKHMLMWNDJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCC(C(=O)OCC)OO

Origin of Product

United States

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